Tert-butyl 2-fluoro-4-nitrophenylcarbamate
Overview
Description
Tert-butyl 2-fluoro-4-nitrophenylcarbamate is a chemical compound with the molecular formula C11H13FN2O4 . It has a molecular weight of 256.23 . The compound is primarily used in scientific experiments.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15)
. This code provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl carbamate derivatives serve as crucial intermediates in synthesizing biologically active compounds. For instance, Zhao et al. (2017) developed a rapid synthetic method for an important intermediate used in the synthesis of omisertinib (AZD9291), highlighting the compound's significance in medicinal chemistry (Zhao et al., 2017).
Chemoselective Nitration
Koley et al. (2009) identified tert-butyl nitrite as a safe, chemoselective nitrating agent, which selectively produces mononitro derivatives of phenolic substrates. This research demonstrates the compound's role in facilitating selective chemical transformations, crucial for developing specific pharmaceutical agents (Koley et al., 2009).
Magnetic Properties and Materials Science
Yoshitake et al. (2016) synthesized new biradicals carrying methyl and fluoro groups, which revealed interesting magnetic properties. Such materials could have implications for developing new magnetic or electronic devices, showcasing the versatility of tert-butyl carbamate derivatives in materials science (Yoshitake et al., 2016).
Radiopharmaceuticals and Diagnostic Imaging
Joyard et al. (2013) discussed the synthesis of new nitroimidazole compounds using silicon-[(18)F]fluorine chemistry for potential tumor hypoxia detection, indicating the role of tert-butyl carbamate derivatives in enhancing diagnostic imaging techniques (Joyard et al., 2013).
Organic Synthesis and Molecular Probes
Zhurko et al. (2020) explored the synthesis and properties of highly strained nitroxides, illustrating the utility of tert-butyl carbamate derivatives as molecular probes and labels in biophysical and biomedical research. This highlights the compound's application in understanding biological processes at a molecular level (Zhurko et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H320, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVTQPDPBJTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627719 | |
Record name | tert-Butyl (2-fluoro-4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220913-42-8 | |
Record name | tert-Butyl (2-fluoro-4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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